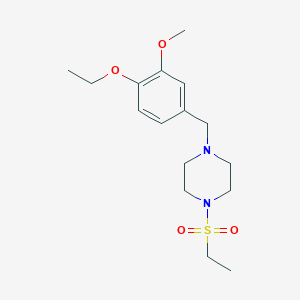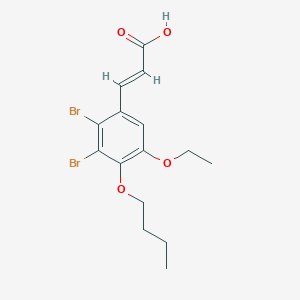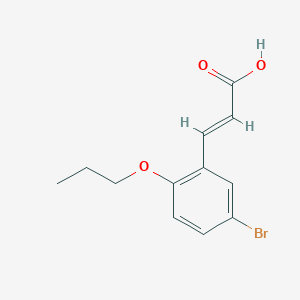
1-(4-Ethoxy-3-methoxybenzyl)-4-(ethylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-3-methoxybenzyl)-4-(ethylsulfonyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-ethoxy-3-methoxybenzyl group and an ethylsulfonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3-methoxybenzyl)-4-(ethylsulfonyl)piperazine can be synthesized through a multi-step process involving the following key steps:
Formation of 4-ethoxy-3-methoxybenzyl chloride: This intermediate can be prepared by reacting 4-ethoxy-3-methoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
N-alkylation of piperazine: The 4-ethoxy-3-methoxybenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate (K₂CO₃) to form 1-(4-ethoxy-3-methoxybenzyl)piperazine.
Sulfonylation: The final step involves the reaction of 1-(4-ethoxy-3-methoxybenzyl)piperazine with ethylsulfonyl chloride (C₂H₅SO₂Cl) in the presence of a base such as triethylamine (NEt₃) to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scale-up techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxy-3-methoxybenzyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the ethylsulfonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding thiol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: New benzyl derivatives
Scientific Research Applications
1-(4-Ethoxy-3-methoxybenzyl)-4-(ethylsulfonyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used as a tool compound to study the effects of piperazine derivatives on biological systems, including enzyme inhibition and receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethoxy-3-methoxybenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.
DNA Interaction: Interacting with DNA, leading to changes in gene expression and cellular proliferation.
Comparison with Similar Compounds
1-(4-Ethoxy-3-methoxybenzyl)-4-(ethylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methoxybenzyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group and a methylsulfonyl group instead of an ethylsulfonyl group.
1-(4-Ethoxybenzyl)-4-(ethylsulfonyl)piperazine: Similar structure but without the methoxy group.
1-(4-Ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness: this compound is unique due to the presence of both ethoxy and methoxy groups on the benzyl ring, as well as the ethylsulfonyl group on the piperazine ring. These structural features contribute to its distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C16H26N2O4S |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-[(4-ethoxy-3-methoxyphenyl)methyl]-4-ethylsulfonylpiperazine |
InChI |
InChI=1S/C16H26N2O4S/c1-4-22-15-7-6-14(12-16(15)21-3)13-17-8-10-18(11-9-17)23(19,20)5-2/h6-7,12H,4-5,8-11,13H2,1-3H3 |
InChI Key |
FJWAPFLUUMIJKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10878236.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B10878242.png)
![2-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl)-1(2H)-phthalazinone](/img/structure/B10878249.png)


![methyl 2-chloro-5-({[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)benzoate](/img/structure/B10878259.png)
![4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid](/img/structure/B10878265.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10878276.png)

![1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10878286.png)
![1-(2-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone](/img/structure/B10878288.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10878291.png)
![8-ethoxy-1,3-dimethyl-2-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10878305.png)
![2-[(4-methoxyphenoxy)methyl]-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878311.png)
